3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide
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Overview
Description
3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide is a complex organic compound that features a unique combination of imidazole, pyrazolopyridine, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazolopyridine intermediates, which are then coupled with a benzenesulfonamide derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient reaction conditions and the employment of large-scale reactors to accommodate the production volume .
Chemical Reactions Analysis
Types of Reactions
3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH to ensure the desired outcome. Catalysts like palladium or platinum may be used to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, 3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it a valuable tool in biochemical assays .
Medicine
Medically, this compound shows promise as a therapeutic agent.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide stands out due to its unique combination of functional groups.
Properties
Molecular Formula |
C16H14N6O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H14N6O2S/c1-21-10-18-9-15(21)13-5-6-19-16-14(13)8-20-22(16)11-3-2-4-12(7-11)25(17,23)24/h2-10H,1H3,(H2,17,23,24) |
InChI Key |
QTUBLCAQIQRUOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=C3C=NN(C3=NC=C2)C4=CC(=CC=C4)S(=O)(=O)N |
Origin of Product |
United States |
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